3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranose
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Overview
Description
4,5-DIHYDROXY-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and benzoate esters, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIHYDROXY-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE typically involves the esterification of 4-methylbenzoic acid with a suitable dihydroxy oxolane derivative. The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-DIHYDROXY-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzoate esters can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
4,5-DIHYDROXY-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-DIHYDROXY-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoate esters may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- 3,4-Dihydroxy-2-methylbenzoic Acid Methyl Ester
- 3,6-Dimethyl-ß-resorcylic acid
Uniqueness
4,5-DIHYDROXY-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE is unique due to its specific combination of hydroxyl groups and benzoate esters, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22O7 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4,5-dihydroxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C21H22O7/c1-12-3-7-14(8-4-12)19(23)26-11-16-18(17(22)21(25)27-16)28-20(24)15-9-5-13(2)6-10-15/h3-10,16-18,21-22,25H,11H2,1-2H3 |
InChI Key |
NCZXONSTQRPLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)O)OC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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